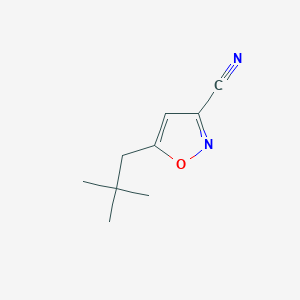
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
Cat. No. B8510723
M. Wt: 164.20 g/mol
InChI Key: PNKZJORGRQBSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039455B2
Procedure details


To a mixture of 5 g (30.4 mmol) of 5-(2,2-dimethyl-propyl)-isoxazole-3-carbonitrile and 10.1 ml (34.1 mmol) of titanium(IV) isopropoxide in 150 ml of dry diethyl ether a solution of 22 ml of ethylmagnesium bromide (3 M in diethyl ether, 66.0 mmol) is added at −70° C. The reaction mixture is allowed to reach rt within two hours, 7.6 ml (60.6 mmol) of boron trifluoride-diethyl etherate are added and stirring is continued for one hour. After addition of 90 ml of 1M aq hydrochloric acid and 450 ml of diethyl ether two clear phases are obtained which are treated with 300 ml of 10% aq sodium hydroxide. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried over sodium sulfate and evaporated to afford a dark orange oil. After filtration over a C18-bond elut column (Varian) with THF/MeCN the oil is purified by HPLC (dissolved in 6 ml of tetrahydrofuran, 25 injections, XBridge C18 column, 19×150 mm, 5 μM, gradient of 95% MeCN in water to 10% MeCN in water, containing 0.02% of ammonium hydroxide). The combined product fractions are concentrated and the product is extracted with DCM to yield the product as an orange solid.




[Compound]
Name
boron trifluoride-diethyl
Quantity
7.6 mL
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[CH2:13]([Mg]Br)[CH3:14].Cl.[OH-].[Na+]>C(OCC)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]2([NH2:10])[CH2:14][CH2:13]2)[CH:5]=1 |f:3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC1=CC(=NO1)C#N)(C)C
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Step Two
[Compound]
|
Name
|
boron trifluoride-diethyl
|
|
Quantity
|
7.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added at −70° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases are dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a dark orange oil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration over a C18-bond elut column (Varian) with THF/MeCN the oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by HPLC (dissolved in 6 ml of tetrahydrofuran, 25 injections, XBridge C18 column, 19×150 mm, 5 μM, gradient of 95% MeCN in water to 10% MeCN in water, containing 0.02% of ammonium hydroxide)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined product fractions are concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with DCM
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
